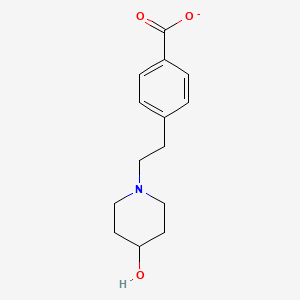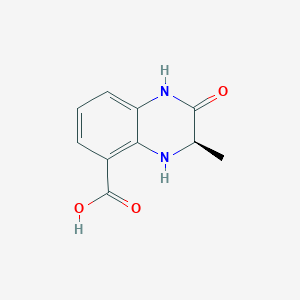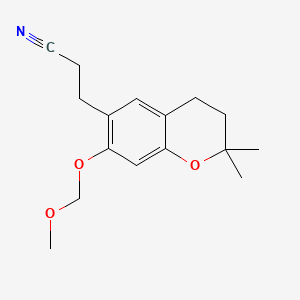![molecular formula C14H14N2O B14916053 5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine is a chemical compound belonging to the dibenzo[b,f]oxepine family. This class of compounds is known for its significant role in medicinal chemistry due to its diverse biological activities. The structure of this compound consists of a fused tricyclic system with an oxepine ring, which imparts unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine typically involves the following steps:
Starting Material: Methoxynitrodibenzo[b,f]oxepine is used as the starting material.
Catalyst Addition: The starting material is mixed with a catalyst in a molar ratio of 1:4 in an organic solvent.
Heating: The mixture is heated to the boiling point of the solvent for 5 minutes.
Hydrazine Monohydrate Addition: Hydrazine monohydrate is added dropwise to the reaction mixture and stirred for 30 minutes at the boiling point.
Filtration and Washing: The post-reaction mixture is filtered and washed twice with ethanol.
Cooling and Separation: The filtrate is left at -15°C for 24 hours, followed by filtration under reduced pressure to separate the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the oxepine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: Shares the same core structure but lacks the diamine functional groups.
Dibenzothiepin: Contains a sulfur atom in place of the oxygen atom in the oxepine ring.
Benzo[b][1,4]oxazepine: Features a nitrogen atom in the ring structure
Uniqueness
5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine is unique due to its specific functional groups and the resulting biological activities. The presence of the diamine groups enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for medicinal chemistry .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
10,10a-dihydrobenzo[b][1]benzoxepine-1,3-diamine |
InChI |
InChI=1S/C14H14N2O/c15-11-7-10-6-5-9-3-1-2-4-13(9)17-14(10)12(16)8-11/h1-3,5-8,13H,4,15-16H2 |
InChI Key |
ZWPDFMOEFAWBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1OC3=C(C=C2)C=C(C=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


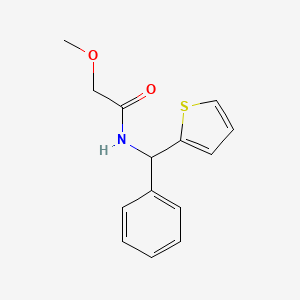
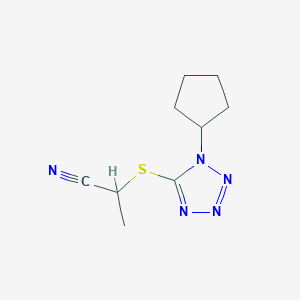
![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
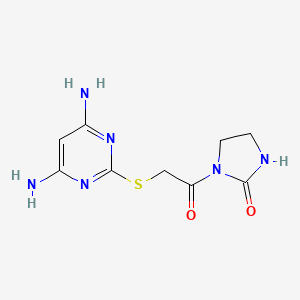
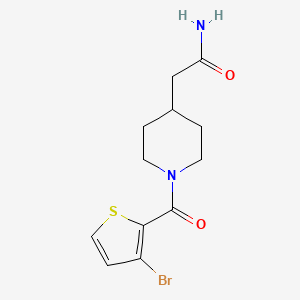
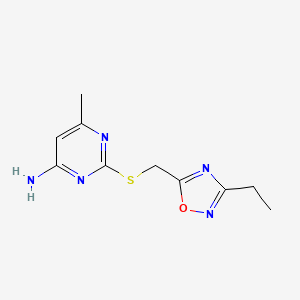
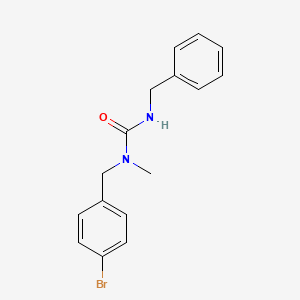
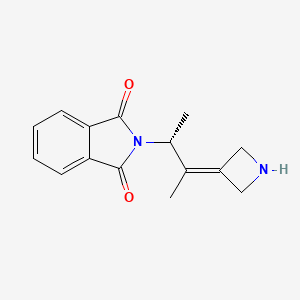
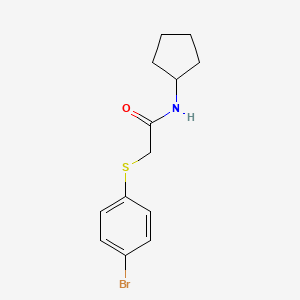
![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)
